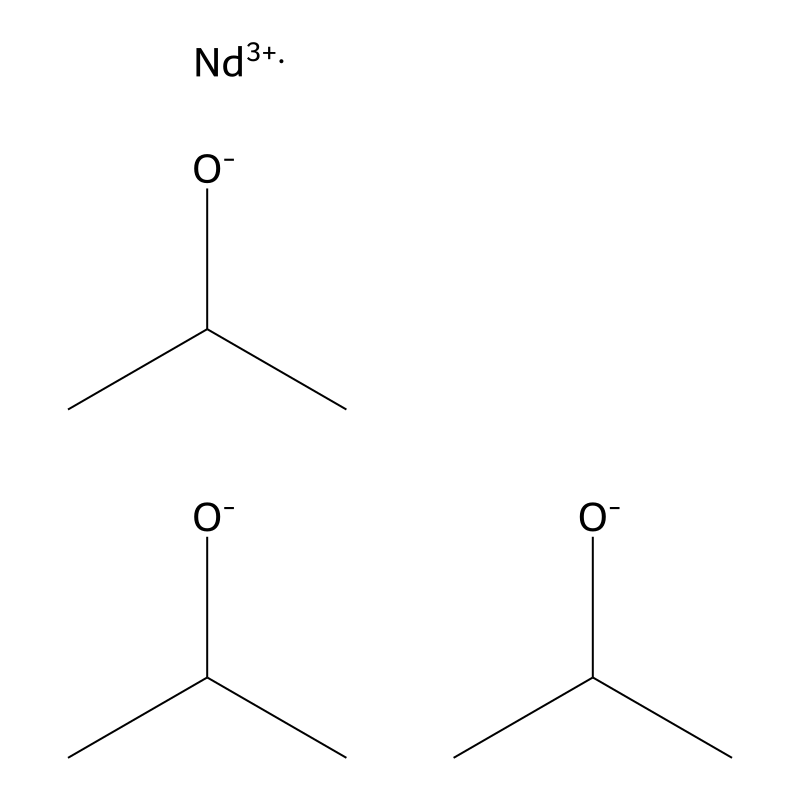Neodymium(III) isopropoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst
One of the primary applications of Neodymium(III) isopropoxide is as a catalyst in organic synthesis reactions. It can act as a Lewis acid, accepting electron pairs from other molecules and facilitating the formation of new bonds. This property makes it useful for various reactions, such as:
- Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reduction: Neodymium(III) isopropoxide can be used as a catalyst in MPVO reactions, which convert ketones and aldehydes to alcohols.
- Aldol condensation: This reaction involves the formation of carbon-carbon bonds between carbonyl compounds. Neodymium(III) isopropoxide can be used as a catalyst for certain types of aldol condensations.
- Polymerization reactions: Neodymium(III) isopropoxide can be used as a catalyst for the polymerization of various monomers, including lactide and ring-opening metathesis polymerization (ROMP) reactions.
Precursor for other materials
Neodymium(III) isopropoxide is a valuable precursor for the synthesis of various materials with unique properties. These materials often incorporate neodymium ions, which contribute specific functionalities like:
- Luminescent materials: Neodymium-doped materials exhibit luminescence properties, making them useful in applications like lasers, phosphors, and optical displays.
- Thin films: Neodymium-containing thin films can be deposited using Neodymium(III) isopropoxide as a precursor. These films are used in various applications, including solar cells and electronic devices.
- Nanoparticles: Neodymium nanoparticles can be synthesized using various methods, often employing Neodymium(III) isopropoxide as a starting material. These nanoparticles have potential applications in catalysis, drug delivery, and bioimaging.
Other research applications
Beyond its role as a catalyst and precursor, Neodymium(III) isopropoxide finds use in other research areas, including:
- Chemical vapor deposition (CVD): This technique can be used to deposit thin films of neodymium-containing materials, potentially enabling the development of new electronic devices.
- Sol-gel processing: This method can be used to synthesize various neodymium-containing materials, including gels, glasses, and ceramics.
Neodymium(III) isopropoxide is a light blue powder or liquid depending on the preparation method [, ]. It finds applications in various scientific research fields due to its unique properties and ability to act as a precursor to other neodymium-based materials.
Molecular Structure Analysis
The neodymium atom in Nd(Oi-Pr)3 is in the +3 oxidation state (Nd(III)) and is coordinated with three bidentate isopropoxide ligands (Oi-Pr) through oxygen atoms. This forms a distorted trigonal prism geometry around the central Nd(III) ion. The steric bulk of the isopropoxide groups influences the overall molecular structure and reactivity of the compound.
Chemical Reactions Analysis
Synthesis
Neodymium(III) isopropoxide can be synthesized by reacting neodymium metal or its chloride salt with isopropyl alcohol under an inert atmosphere [].
2 Nd (metal) + 6 i-PrOH → 2 Nd(Oi-Pr)3 + 3 H2 (g) []
(where i-PrOH represents isopropyl alcohol)
Decomposition
Neodymium(III) isopropoxide decomposes upon heating above 300°C, releasing isopropyl alcohol and forming neodymium oxide (Nd2O3) [].
Nd(Oi-Pr)3 (heat) → Nd2O3 + 3 i-PrOH
Other Reactions
Neodymium(III) isopropoxide is a versatile precursor for the synthesis of various neodymium-containing materials. It can react with other metal alkoxides, water, or chelating agents to form:
- Thin films and coatings containing neodymium oxide for electronic or optical applications [].
- Nanoparticles of neodymium-doped materials for upconversion phosphors or catalysts.
- Organometallic complexes with specific functionalities for further research.
The specific reactions depend on the desired product and reaction conditions.
Physical And Chemical Properties Analysis
Neodymium(III) isopropoxide is a flammable liquid (or can be readily dissolved in flammable solvents) []. It can react violently with water, releasing flammable isopropyl alcohol and heat []. Inhalation of vapors or contact with skin/eyes can cause irritation.
Here are some safety precautions to consider when handling Neodymium(III) isopropoxide:
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid contact with water and moisture.
- Store in a cool, dry place under an inert atmosphere.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H228 (90.7%): Flammable solid [Danger Flammable solids];
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








